molecular formula C15H16N4O3 B10914009 methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10914009
M. Wt: 300.31 g/mol
InChI Key: ANEHKTQSTGNLLQ-UHFFFAOYSA-N
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Description

METHYL 3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXYLATE is a complex heterocyclic compound that features a unique combination of pyrazole, isoxazole, and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the reaction of an appropriate hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Construction of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling of the Rings: The final step involves coupling the pyrazole and isoxazole rings with a pyridine derivative through a series of condensation and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, automated reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

METHYL 3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXYLATE: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its unique combination of pyrazole, isoxazole, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

By understanding the synthesis, reactions, applications, and mechanisms of action of METHYL 3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXYLATE, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

methyl 3-(1-ethyl-5-methylpyrazol-4-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-5-19-9(3)11(7-16-19)13-12-10(15(20)21-4)6-8(2)17-14(12)22-18-13/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEHKTQSTGNLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=NOC3=NC(=CC(=C23)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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